molecular formula C15H24O2 B1650146 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol CAS No. 112700-14-8

3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol

Cat. No.: B1650146
CAS No.: 112700-14-8
M. Wt: 236.35 g/mol
InChI Key: LUWZNZOQYOFDFD-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol is an organic compound with a complex structure that includes a benzene ring substituted with a hydroxyl group, a tert-butyl group, and a trimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol typically involves the reaction of a suitable benzene derivative with tert-butyl alcohol and other reagents under controlled conditions. One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent reactions, such as oxidation or hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl and trimethyl groups contribute to the compound’s steric properties, affecting its binding to molecular targets and its overall stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-10-7-11(14(2,3)4)13(17)12(8-10)15(5,6)9-16/h7-8,16-17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWZNZOQYOFDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)CO)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150145
Record name 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112700-14-8
Record name 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112700148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,1-DIMETHYLETHYL)-2-HYDROXY-BETA,BETA,5- TRIMETHYLBENZENEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B7Y8CEM7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol
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3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol
Reactant of Route 3
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3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol
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3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol
Reactant of Route 5
3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol
Reactant of Route 6
3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol

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